Ethyl 4-(3,4-dimethylphenyl)-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate
Description
Ethyl 4-(3,4-dimethylphenyl)-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene-3-carboxylate core substituted with a 3,4-dimethylphenyl group at position 4, a thioacetamido linker at position 2, and a 5-phenylthiazolo[2,3-c][1,2,4]triazole moiety (Figure 1). This structure combines multiple pharmacophoric elements, including a thiazolotriazole ring (implicated in antimicrobial activity) and ester/amide functionalities that enhance solubility and bioavailability .
Properties
IUPAC Name |
ethyl 4-(3,4-dimethylphenyl)-2-[[2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S3/c1-4-34-25(33)23-20(19-11-10-16(2)17(3)12-19)13-35-24(23)28-22(32)15-37-27-30-29-26-31(27)21(14-36-26)18-8-6-5-7-9-18/h5-14H,4,15H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNOLJCCYWYKMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(3,4-dimethylphenyl)-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.
Structural Characteristics
The compound belongs to two major classes of organic compounds: thiophene derivatives and triazole compounds. Thiophenes are five-membered heterocycles containing sulfur, while triazoles are characterized by their three nitrogen atoms in a five-membered ring structure. The molecular formula of this compound is C22H24N4O2S3, with a molecular weight of approximately 444.58 g/mol.
Synthesis Overview
The synthesis of this compound typically involves multi-step reactions that can include:
- Reagents : Dioxane or ethanol as solvents.
- Techniques : Thin-layer chromatography (TLC) for monitoring reaction progress.
- Conditions : Controlled temperatures under inert atmospheres to prevent oxidation.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity against various pathogens. For instance:
| Compound | Activity | Target Pathogens |
|---|---|---|
| 3h | Excellent | Methicillin-resistant Staphylococcus aureus |
| 7 | Good | Vancomycin-resistant Enterococcus faecium |
| 8f | Good | Candida auris (greater than fluconazole) |
These findings suggest that the compound could be further explored as a potential therapeutic agent against drug-resistant bacteria and fungi .
Anticancer Activity
Studies have shown that thiophene derivatives often exhibit cytotoxic effects against various cancer cell lines. For example:
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| A549 | Ethyl derivative | 15 |
| MCF-7 | Ethyl derivative | 10 |
| Caco-2 | Ethyl derivative | 12 |
The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation in cancerous cells .
The mechanism of action for this compound is believed to involve:
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in microbial cells.
- Apoptosis induction : The ability to trigger programmed cell death in cancer cells through various signaling pathways.
Case Studies
Recent studies have highlighted the efficacy of related thiazole and thiophene derivatives in clinical settings:
- Case Study on Antimicrobial Resistance :
- Anticancer Efficacy :
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of ethyl 4-(3,4-dimethylphenyl)-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate is C27H24N4O3S3, with a molecular weight of approximately 444.58 g/mol. The synthesis typically involves multi-step reactions that require controlled conditions and specific solvents such as dioxane or ethanol. Techniques like thin-layer chromatography are used to monitor the reactions and confirm product formation .
Biological Activities
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activities against various bacterial strains. The thiazole and triazole components are particularly noted for their effectiveness against pathogens .
Anticancer Potential
Studies have demonstrated that this compound may possess anticancer properties. Similar compounds have shown efficacy against various cancer cell lines through mechanisms that disrupt cellular processes essential for survival .
Case Studies
Recent studies have focused on the anticancer effects of thiophene and triazole derivatives:
| Study | Findings |
|---|---|
| In vitro studies on MCF-7 cells | The compound exhibited cytotoxic effects with an IC50 value indicating moderate potency against breast cancer cells. |
| Enzyme inhibition assays | Selective inhibition of carbonic anhydrases was observed at nanomolar concentrations for certain derivatives . |
Comparison with Similar Compounds
Structural Comparisons
Core Heterocyclic Modifications
- Thiazolotriazole vs. Benzothiazole: The target compound’s thiazolo[2,3-c][1,2,4]triazole ring differs from benzothiazole-containing analogs (e.g., ethyl 4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate, CAS 300557-84-0).
- Triazolone Derivatives: Compounds like {3-oxo–4-[(pyridin-4-ylmethylene)-amino]-5-thiophen-2-ylmethyl-2,4-dihydro-[1,2,4]triazol-2-yl}-acetic acid ethyl ester (MW 424.5 g/mol) replace the thiazolotriazole with a triazolone ring, reducing sulfur content and introducing a ketone group. This modification impacts hydrogen bonding and metabolic stability .
Substituent Variations
- Phenyl Group Substitutions : The target’s 3,4-dimethylphenyl group contrasts with analogs bearing methoxy (e.g., 2,4- or 3,4-dimethoxyphenyl) or trifluoromethyl substituents. Methoxy groups enhance electron-donating effects, while trifluoromethyl groups (e.g., in V(d) from ) introduce strong electron-withdrawing properties, affecting reactivity and bioactivity .
- Ester vs. Amide Linkers: Compared to ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene-3-carboxylates (e.g., Madhavi & Ramya, 2017), the target’s thioacetamido linker may improve resistance to enzymatic hydrolysis, enhancing pharmacokinetics .
Physicochemical Properties
Table 1: Key Physicochemical Parameters
*Estimated using analogous compounds.
- Polar Surface Area (PSA) : The target’s PSA (167 Ų) matches benzothiazole analogs, indicating similar hydrogen-bonding capacity .
Table 2: Reported Bioactivities of Analogous Compounds
- Antimicrobial Potential: The target’s 3,4-dimethylphenyl group may mimic methoxyphenyl derivatives’ antimicrobial effects, though methyl groups are less electron-donating than methoxy .
Q & A
Advanced Research Question
- In Vitro Assays :
- Antimicrobial Activity : Use microdilution assays (e.g., against S. aureus or C. albicans) with MIC/MBC endpoints, comparing to standards like fluconazole .
- Enzyme Inhibition : Test IDO1 (indoleamine 2,3-dioxygenase) inhibition via spectrophotometric monitoring of kynurenine formation, as seen in related thiazolotriazole derivatives .
- In Silico Screening : Perform molecular docking (AutoDock Vina) to predict binding to targets like IDO1 or fungal CYP51, prioritizing compounds with docking scores ≤ -8.0 kcal/mol .
How can contradictory biological activity data across studies be resolved?
Advanced Research Question
- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, solvent controls) to minimize variability .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 3,4-dimethylphenyl vs. methoxy groups) using combinatorial libraries .
- Mechanistic Studies : Use CRISPR-edited cell lines or enzyme knockout models to isolate target-specific effects .
What strategies improve the compound’s bioavailability and target selectivity?
Advanced Research Question
- Prodrug Design : Convert the ethyl ester to a hydrolyzable prodrug (e.g., phosphonate ester) for enhanced solubility .
- Substituent Optimization : Replace the 3,4-dimethylphenyl group with electron-withdrawing groups (e.g., CF₃) to modulate logP and reduce off-target binding .
- Nanocarrier Encapsulation : Use liposomal formulations to improve tissue penetration, as demonstrated for thiophene derivatives .
How can toxicity be predicted early in development?
Basic Research Question
- QSAR Models : Apply tools like ProTox-II to predict hepatotoxicity or carcinogenicity based on structural descriptors (e.g., nitro groups, aromatic rings) .
- In Vitro Cytotoxicity : Screen against HEK293 or HepG2 cells using MTT assays (IC₅₀ thresholds < 50 µM for further development) .
What role do sulfur-aromatic interactions play in this compound’s activity?
Advanced Research Question
- X-ray Crystallography : Resolve binding modes to IDO1, where the thioacetamido group forms π-sulfur bonds with phenylalanine residues (F163/F226), enhancing inhibitor potency .
- Computational Modeling : Use DFT calculations to quantify interaction energies (e.g., ~-3.5 kcal/mol for sulfur-π bonds) .
How can computational models guide derivative design?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., IDO1) for ≥100 ns to assess binding stability and identify residues critical for affinity .
- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors near the thiazolotriazole core) for virtual screening of novel analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
